Cas no 2248183-90-4 ((2S)-2-(1-methylcyclopropyl)propanoic acid)

(2S)-2-(1-methylcyclopropyl)propanoic acid structure
2248183-90-4 structure
商品名:(2S)-2-(1-methylcyclopropyl)propanoic acid
CAS番号:2248183-90-4
MF:C7H12O2
メガワット:128.168982505798
CID:5924210
PubChem ID:96637764

(2S)-2-(1-methylcyclopropyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-(1-methylcyclopropyl)propanoic acid
    • 2248183-90-4
    • EN300-6505904
    • インチ: 1S/C7H12O2/c1-5(6(8)9)7(2)3-4-7/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1
    • InChIKey: FSMUDBXDDRIQSD-RXMQYKEDSA-N
    • ほほえんだ: OC([C@@H](C)C1(C)CC1)=O

計算された属性

  • せいみつぶんしりょう: 128.083729621g/mol
  • どういたいしつりょう: 128.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 37.3Ų

(2S)-2-(1-methylcyclopropyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505904-5.0g
(2S)-2-(1-methylcyclopropyl)propanoic acid
2248183-90-4
5g
$6757.0 2023-05-31
Enamine
EN300-6505904-0.05g
(2S)-2-(1-methylcyclopropyl)propanoic acid
2248183-90-4
0.05g
$1957.0 2023-05-31
Enamine
EN300-6505904-0.1g
(2S)-2-(1-methylcyclopropyl)propanoic acid
2248183-90-4
0.1g
$2050.0 2023-05-31
Enamine
EN300-6505904-10.0g
(2S)-2-(1-methylcyclopropyl)propanoic acid
2248183-90-4
10g
$10018.0 2023-05-31
Enamine
EN300-6505904-2.5g
(2S)-2-(1-methylcyclopropyl)propanoic acid
2248183-90-4
2.5g
$4566.0 2023-05-31
Enamine
EN300-6505904-0.25g
(2S)-2-(1-methylcyclopropyl)propanoic acid
2248183-90-4
0.25g
$2143.0 2023-05-31
Enamine
EN300-6505904-0.5g
(2S)-2-(1-methylcyclopropyl)propanoic acid
2248183-90-4
0.5g
$2236.0 2023-05-31
Enamine
EN300-6505904-1.0g
(2S)-2-(1-methylcyclopropyl)propanoic acid
2248183-90-4
1g
$2330.0 2023-05-31

(2S)-2-(1-methylcyclopropyl)propanoic acid 関連文献

(2S)-2-(1-methylcyclopropyl)propanoic acidに関する追加情報

Comprehensive Analysis of (2S)-2-(1-methylcyclopropyl)propanoic acid (CAS No. 2248183-90-4): Properties, Applications, and Industry Trends

The compound (2S)-2-(1-methylcyclopropyl)propanoic acid (CAS No. 2248183-90-4) is a chiral carboxylic acid derivative gaining attention in pharmaceutical and fine chemical industries. Its unique cyclopropyl moiety and stereospecific (2S)-configuration make it a valuable building block for drug discovery and specialty materials. Researchers are increasingly exploring its potential as a precursor for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

Recent studies highlight the growing demand for chiral synthons like (2S)-2-(1-methylcyclopropyl)propanoic acid in asymmetric synthesis. The compound's steric hindrance from the methylcyclopropyl group influences its reactivity pattern, making it useful for constructing complex molecular architectures. Pharmaceutical companies are particularly interested in its application for creating conformationally restricted analogs of existing drugs, which can improve metabolic stability and target selectivity.

The synthesis of 2248183-90-4 typically involves enantioselective methods, with recent advances focusing on biocatalytic approaches using engineered enzymes. This aligns with the industry's shift toward green chemistry and sustainable manufacturing. Analytical characterization of this compound requires specialized techniques such as chiral HPLC and optical rotation measurement to verify its enantiomeric purity, a critical quality attribute for pharmaceutical applications.

From a commercial perspective, (2S)-2-(1-methylcyclopropyl)propanoic acid represents part of the expanding market for high-value intermediates in drug development. Its price and availability fluctuate based on demand from contract research organizations and academic laboratories working on fragment-based drug design. The compound's stability profile allows for long-term storage under proper conditions, though its hygroscopic nature requires careful handling in humid environments.

Emerging applications of CAS 2248183-90-4 include its use in developing proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The cyclopropyl motif in its structure contributes to improved pharmacokinetic properties of resulting drug candidates. Additionally, material scientists are investigating its potential as a monomer for creating specialty polymers with unique thermal and mechanical characteristics.

Quality control specifications for (2S)-2-(1-methylcyclopropyl)propanoic acid typically require ≥98% chemical purity and ≥99% enantiomeric excess. Suppliers often provide comprehensive analytical data including 1H/13C NMR spectra, mass spectrometry results, and elemental analysis to verify identity and purity. The compound's solubility profile (soluble in most organic solvents but limited in water) influences its formulation strategies in various applications.

Recent patent literature reveals growing interest in 2248183-90-4 as a key intermediate for central nervous system (CNS) drugs, particularly those targeting neurotransmitter systems. The methylcyclopropyl group's ability to modulate compound lipophilicity makes it valuable for optimizing blood-brain barrier penetration. This aligns with current research trends in neurodegenerative disease therapeutics and psychiatric medication development.

From a regulatory perspective, (2S)-2-(1-methylcyclopropyl)propanoic acid is not currently classified as hazardous under major chemical inventories. However, proper laboratory safety protocols should always be followed when handling any chemical substance. The compound's structure-activity relationships continue to be explored through computational chemistry and molecular modeling approaches, contributing to rational drug design strategies.

The future outlook for CAS 2248183-90-4 appears promising as more researchers recognize the value of cyclopropane-containing compounds in medicinal chemistry. Its combination of synthetic accessibility and three-dimensional complexity makes it particularly attractive for addressing current challenges in drug discovery, such as overcoming target resistance and improving therapeutic indices. Ongoing research may uncover additional applications in agrochemicals and functional materials as well.

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